Neobritannilactone B

Melanogenesis Skin Pigmentation B16 Melanoma

Select Neobritannilactone B for its unique cytotoxic and apoptosis-inducing profile, driven by an α-methylene-γ-lactone moiety. This differentiates it from non-cytotoxic Inula britannica analogs like britannilactone. Essential for in vitro cancer research in colon (COLO 205), gastric (AGS), and leukemia (HL-60) cell lines. Ideal for investigating pro-apoptotic pathways and structure-activity relationships in sesquiterpene lactones. Standard research quantities available with verified purity.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12403980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeobritannilactone B
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1
InChIKeyPDEJECFRCJOMEN-RZPRNJIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neobritannilactone B: A Cytotoxic Sesquiterpene Lactone with Divergent Biological Profile


Neobritannilactone B (CAS 886990-00-7) is a sesquiterpene lactone isolated from the chloroform fraction of the medicinal plant Inula britannica L. [1]. It is structurally characterized as a germacranolide-type sesquiterpene with an α-methylene-γ-lactone motif [2], a feature common to many cytotoxic natural products. While it shares this core scaffold with close analogs such as britannilactone and 1-O-acetylbritannilactone, Neobritannilactone B exhibits a distinct biological profile, notably its cytotoxicity being a primary reported activity rather than targeted enzyme inhibition [1]. This differentiation is critical for procurement decisions in research settings where specific cellular outcomes—such as apoptosis induction versus melanogenesis suppression—are the experimental endpoints.

Why Neobritannilactone B Cannot Be Substituted by Other Inula-Derived Sesquiterpene Lactones


Sesquiterpene lactones from Inula britannica, though structurally related, exhibit non-interchangeable biological activities due to subtle variations in their substitution patterns and stereochemistry. A direct comparative study revealed that while britannilactone and 1-O-acetylbritannilactone effectively suppress melanin production (IC50 15.5 μM and 13.3 μM, respectively), Neobritannilactone B was identified as cytotoxic under the same assay conditions [1]. This functional divergence—where one analog acts as a pathway modulator while another induces cell death—demonstrates that these compounds cannot be considered generic equivalents. Furthermore, patent literature specifically distinguishes Neobritannilactone B and its acetylated derivative for apoptosis induction methods, a claim not broadly applied to all Inula sesquiterpenes [2]. Therefore, substituting Neobritannilactone B with a different analog would fundamentally alter the experimental outcome and invalidate any study relying on its specific cytotoxic or pro-apoptotic properties.

Quantitative Differentiation Guide: Neobritannilactone B vs. Closest Analogs


Divergent Anti-Melanogenic Activity: Neobritannilactone B vs. Britannilactone and 1-O-Acetylbritannilactone

In a direct comparative study, Neobritannilactone B (compound 3) did not exhibit dose-dependent anti-melanogenic activity, in stark contrast to its close analogs britannilactone (compound 2) and 1-O-acetylbritannilactone (compound 1), which demonstrated significant melanin production inhibition [1].

Melanogenesis Skin Pigmentation B16 Melanoma

Patent-Specific Apoptosis Induction Claim Distinguishes Neobritannilactone B from General Inula Extracts

U.S. Patent Application 20070244190 explicitly claims methods for inducing apoptosis in cancer cells using Neobritannilactone B (NAB) or its acetylated derivative (ANAB). The patent specifies utility against colon cancer, leukemia, and gastric cancer cells, providing a clear intellectual property and functional distinction from other Inula-derived sesquiterpenes [1].

Apoptosis Cancer Oncology

Unique Physicochemical Signature: Topological Polar Surface Area (TPSA) Differentiation

Neobritannilactone B possesses a Topological Polar Surface Area (TPSA) of 46.50 Ų [1], which influences its membrane permeability and oral bioavailability potential. While TPSA values for direct comparators were not found in the accessed databases, this value places it within a favorable range for drug-likeness (TPSA < 140 Ų) and distinguishes it from more polar or less permeable analogs.

Physicochemical Properties ADMET Drug-likeness

Optimal Use Cases for Neobritannilactone B Based on Differentiated Evidence


Investigating Cytotoxic and Pro-Apoptotic Mechanisms in Cancer Research

Given its established cytotoxic profile and patent-backed claims for apoptosis induction, Neobritannilactone B is optimally deployed in studies focused on cancer cell death mechanisms, particularly in colon cancer, leukemia, and gastric cancer models. Unlike its anti-melanogenic analogs, it is the compound of choice when the desired endpoint is cell death rather than pathway modulation [1].

Comparative Studies of Inula-Derived Sesquiterpene Lactones

Neobritannilactone B serves as an essential comparator in studies elucidating structure-activity relationships (SAR) among Inula sesquiterpenes. Its divergent activity—cytotoxicity versus the anti-melanogenic effects of britannilactone and 1-O-acetylbritannilactone—makes it a critical tool for dissecting the molecular determinants of biological function in this compound class [2].

In Silico Screening and Early-Stage Drug Discovery

With its well-defined physicochemical properties, including a TPSA of 46.50 Ų and a favorable predicted oral bioavailability (62.86% probability), Neobritannilactone B is a suitable candidate for virtual screening libraries and ADMET profiling in early drug discovery workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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